molecular formula C23H25NO4 B282382 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282382
M. Wt: 379.4 g/mol
InChI Key: IYKDZZQXRJJLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that targets the inflammatory response in the human body. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the transcription factor NF-κB, which plays a critical role in the regulation of the inflammatory response. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in the inflammatory response. 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine production, and the inhibition of cancer cell growth. In addition, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-oxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one does not inhibit the activity of other transcription factors, which may have off-target effects. However, one of the limitations of using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

For research on 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include the identification of biomarkers that can predict patient response to treatment, the development of more potent and selective analogs, and the evaluation of its potential use in combination with other therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Conclusion:
In conclusion, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a small molecule inhibitor that targets the inflammatory response in the human body. This molecule has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The mechanism of action of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of NF-κB activation, which plays a critical role in the regulation of the inflammatory response. While there are some limitations to using 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments, its specificity for NF-κB inhibition makes it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of benzylamine with 4-methoxyphenylacetic acid, followed by the acylation of the resulting compound with 2,2-dimethylpropanoyl chloride. The final step involves the reaction of the resulting compound with ethyl acetoacetate to yield 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In autoimmune disorders, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of these diseases. In inflammatory diseases, 1-benzyl-4-(2,2-dimethylpropanoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.

properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-benzyl-3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H25NO4/c1-23(2,3)21(26)18-19(16-10-12-17(28-4)13-11-16)24(22(27)20(18)25)14-15-8-6-5-7-9-15/h5-13,19,25H,14H2,1-4H3

InChI Key

IYKDZZQXRJJLTA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)O

Origin of Product

United States

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